![molecular formula C24H18BrF3N2OS B2693413 N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 1022579-52-7](/img/structure/B2693413.png)
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide
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Description
Scientific Research Applications
- N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide has been evaluated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Notably, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
- The compound was assessed for its antioxidant activity using assays such as DPPH, ABTS, and ferric reducing power. These results indicate its potential as an antioxidant agent, which could be valuable in various contexts .
- Researchers conducted toxicity studies using freshwater cladoceran Daphnia magna Straus. Understanding the safety profile of this compound is crucial for its potential therapeutic applications .
- In silico analyses explored the compound’s antimicrobial effects and toxicity. These computational studies provide insights into its mode of action and safety profile, aiding drug design efforts .
- The compound’s synthesis involves a combination of chemical and enzymatic steps. Understanding its synthetic pathways can guide further modifications and optimization .
- Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (a related indole derivative) acts as a plant hormone. The pharmacological potential of indole compounds is an active area of research .
Antimicrobial Activity
Antioxidant Effect
Toxicity Assessment
Drug Design and In Silico Studies
Chemical Chemoenzymatic Synthesis
Indole Derivatives in Pharmacology
properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrF3N2OS/c25-18-10-8-15(9-11-18)21-22(19-6-1-2-7-20(19)30-21)32-13-12-29-23(31)16-4-3-5-17(14-16)24(26,27)28/h1-11,14,30H,12-13H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZTPBHQUDEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-(trifluoromethyl)benzamide |
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